molecular formula C23H22O5S B7882224 3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid

3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid

Cat. No.: B7882224
M. Wt: 410.5 g/mol
InChI Key: QJSFDYHACKVTCH-UHFFFAOYSA-N
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Description

3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a phenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

    Introduction of the Methanesulfonyl Group: The benzyloxy compound is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate compound with a suitable reagent to form the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    3-Phenylpropanoic Acid: Shares the propanoic acid moiety but lacks the benzyloxy and methanesulfonyl groups.

    Benzyloxyphenyl Compounds: Compounds with a benzyloxy group attached to a phenyl ring, but without the methanesulfonyl and propanoic acid groups.

    Methanesulfonyl Derivatives: Compounds containing the methanesulfonyl group but differing in other structural aspects.

Uniqueness: 3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzyloxy, methanesulfonyl, and propanoic acid groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-phenyl-3-[(4-phenylmethoxyphenyl)methylsulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5S/c24-23(25)15-22(20-9-5-2-6-10-20)29(26,27)17-19-11-13-21(14-12-19)28-16-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSFDYHACKVTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)C(CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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